Cas no 2683-70-7 (4-(phenoxymethyl)benzaldehyde)

4-(Phenoxymethyl)benzaldehyde is a versatile aromatic aldehyde characterized by a phenoxymethyl substituent at the para position of the benzaldehyde ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its aldehyde functionality allows for further derivatization through reactions such as condensation, reduction, or nucleophilic addition, while the phenoxymethyl group enhances solubility and reactivity in certain applications. The compound exhibits stability under standard conditions, making it suitable for use in multi-step synthetic processes. Its structural features enable precise modifications for targeted molecular designs, contributing to its utility in research and industrial applications.
4-(phenoxymethyl)benzaldehyde structure
4-(phenoxymethyl)benzaldehyde structure
Product Name:4-(phenoxymethyl)benzaldehyde
CAS No:2683-70-7
MF:C14H12O2
MW:212.243884086609
MDL:MFCD09879939
CID:240041
PubChem ID:12106287
Update Time:2025-06-10

4-(phenoxymethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,4-(phenoxymethyl)-
    • 4-(Phenoxymethyl)benzaldehyde
    • 4-phenoxymethyl-benzaldehyde
    • JLGXYDMVIJFOKF-UHFFFAOYSA-N
    • 4-(phenoxymethyl)benzaldehyde, AldrichCPR
    • MFCD09879939
    • FT-0757148
    • SCHEMBL510256
    • MS-22573
    • CS-0360188
    • 4-(phenoxymethyl)-benzaldehyde
    • DTXSID00477697
    • 2683-70-7
    • 4-phenoxymethylbenzaldehyde
    • DB-067686
    • 4-(phenoxymethyl)benzaldehyde
    • MDL: MFCD09879939
    • Inchi: 1S/C14H12O2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-10H,11H2
    • InChI Key: JLGXYDMVIJFOKF-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CC1C=CC(C=O)=CC=1

Computed Properties

  • Exact Mass: 212.08400
  • Monoisotopic Mass: 212.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.30000
  • LogP: 3.07810

4-(phenoxymethyl)benzaldehyde Security Information

  • Hazard Category Code: 43
  • Safety Instruction: 36/37
  • Hazardous Material Identification: Xi

4-(phenoxymethyl)benzaldehyde Customs Data

  • HS CODE:2912499000
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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4-(phenoxymethyl)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:2683-70-7)4-(phenoxymethyl)benzaldehyde
Order Number:A1084602
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:21
Price ($):208.0/799.0
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4-(phenoxymethyl)benzaldehyde Related Literature

Additional information on 4-(phenoxymethyl)benzaldehyde

4-(phenoxymethyl)benzaldehyde (CAS No. 2683-70-7): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry

4-(phenoxymethyl)benzaldehyde, identified by its CAS number 2683-70-7, is a significant organic compound that has garnered considerable attention in the fields of chemical biology and medicinal chemistry. This aromatic aldehyde serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including natural products and synthetic drugs. Its unique structural features, combining a benzaldehyde moiety with a phenoxymethyl group, make it a valuable building block for designing novel therapeutic agents with enhanced biological activity and improved pharmacokinetic properties.

The benzaldehyde component of this compound contributes to its reactivity, enabling participation in multiple chemical transformations such as condensation, oxidation, and reduction reactions. These reactions are fundamental in the synthesis of complex organic molecules, particularly in the development of small-molecule drugs. The phenoxymethyl group, on the other hand, introduces a hydroxylated aromatic ring that can interact with biological targets, enhancing the compound's binding affinity and selectivity. This dual functionality makes 4-(phenoxymethyl)benzaldehyde an indispensable tool for medicinal chemists seeking to develop innovative treatments for various diseases.

In recent years, there has been growing interest in leveraging 4-(phenoxymethyl)benzaldehyde as a precursor in the synthesis of bioactive compounds. One notable area of research involves its application in the development of antimicrobial agents. The structural motif of this compound has been found to exhibit promising activity against Gram-positive bacteria and fungi by interfering with essential cellular processes. For instance, studies have demonstrated that derivatives of 4-(phenoxymethyl)benzaldehyde can disrupt bacterial cell wall synthesis and inhibit fungal ergosterol biosynthesis, leading to their potent antimicrobial effects.

The pharmaceutical industry has also explored the potential of 4-(phenoxymethyl)benzaldehyde in the design of anti-inflammatory and analgesic drugs. Its ability to modulate inflammatory pathways has been investigated through both in vitro and in vivo studies. Researchers have reported that certain analogs of this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their therapeutic potential in conditions like rheumatoid arthritis and inflammatory bowel disease. Additionally, its interaction with pain receptor channels has been studied, indicating its potential as an alternative to traditional analgesics.

Beyond its applications in drug discovery, 4-(phenoxymethyl)benzaldehyde plays a pivotal role in synthetic organic chemistry. Its versatility allows chemists to construct diverse molecular frameworks by undergoing various reactions such as nucleophilic addition, cyclization, and cross-coupling processes. These reactions are essential for creating complex scaffolds that mimic natural products or serve as leads for further optimization. The compound's stability under different reaction conditions further enhances its utility as a synthetic intermediate.

The agrochemical sector has also recognized the importance of 4-(phenoxymethyl)benzaldehyde. Its derivatives have been investigated for their potential as plant growth regulators and pesticides. By influencing key enzymatic pathways in plants, these compounds can enhance crop yield and protect against fungal infections. Such applications highlight the broad utility of this intermediate beyond pharmaceuticals.

In conclusion, 4-(phenoxymethyl)benzaldehyde strong>(CAS No. 2683-70-7) is a multifaceted compound with significant implications across multiple domains of chemical research and industrial applications. Its unique structural properties enable it to serve as a versatile intermediate in drug synthesis, antimicrobial development, anti-inflammatory research, synthetic organic chemistry, and agrochemical applications. As research continues to uncover new biological activities and synthetic possibilities, the importance of this compound is expected to grow further.

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Amadis Chemical Company Limited
(CAS:2683-70-7)4-(phenoxymethyl)benzaldehyde
A1084602
Purity:99%/99%
Quantity:1g/5g
Price ($):208.0/799.0
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